molecular formula C10H11NO5 B8740956 Methyl 2-(4-nitrophenoxy)propanoate CAS No. 153472-80-1

Methyl 2-(4-nitrophenoxy)propanoate

Cat. No. B8740956
M. Wt: 225.20 g/mol
InChI Key: DBVLYSUNWRLNSO-UHFFFAOYSA-N
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Patent
US08901347B1

Procedure details

Into a mixture of 4-nitrophenol (90 g), potassium carbonate (268 g), potassium iodide (10 g) and disodium phosphate (10 g) in anhydrous acetone (900 ml) was added methyl 2-chloro propionate (95 g). The reaction mixture was stirred and refluxed for 24 hours. Acetone was distilled off and water (1.5 liter) was added to the reaction mixture. Crude 2-(4-nitrophenoxy)-propionic acid methyl ester was filtered, dried and recrystallised from methanol to obtain pure 2-(4-nitrophenoxy)-propionic acid methyl ester (80 g) as a white powder. The product was characterized by 1H NMR (CDCl3) δ 1.70 (d, 3H, CH3), 3.78 (s, 3H, Ester), 4.85 (q, 1H, CH), 6.92 (d, 2H, Ar), 8.20 (d, 2H, Ar). The product has a melting point of 83-84° C.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
268 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
[Compound]
Name
methyl 2-chloro propionate
Quantity
95 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7](O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:11](=O)([O-])[O-:12].[K+].[K+].[I-].[K+].P(O)([O-])([O-])=[O:20].[Na+].[Na+].[CH3:26][C:27]([CH3:29])=[O:28]>>[CH3:11][O:12][C:26](=[O:20])[CH:27]([O:28][C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)[CH3:29] |f:1.2.3,4.5,6.7.8|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
268 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
10 g
Type
reactant
Smiles
P(=O)([O-])([O-])O.[Na+].[Na+]
Name
Quantity
900 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
methyl 2-chloro propionate
Quantity
95 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 24 hours
Duration
24 h
DISTILLATION
Type
DISTILLATION
Details
Acetone was distilled off
ADDITION
Type
ADDITION
Details
water (1.5 liter) was added to the reaction mixture
FILTRATION
Type
FILTRATION
Details
Crude 2-(4-nitrophenoxy)-propionic acid methyl ester was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallised from methanol

Outcomes

Product
Name
Type
product
Smiles
COC(C(C)OC1=CC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 80 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.